Pontacyl Violet 6R

Description

The exact mass of the compound Pontacyl Violet 6R is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pontacyl Violet 6R suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pontacyl Violet 6R including the price, delivery time, and more detailed information at info@benchchem.com.

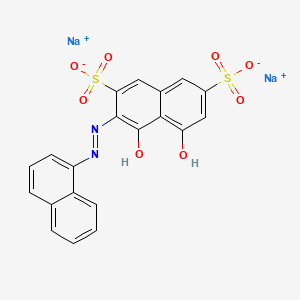

Structure

3D Structure of Parent

Properties

CAS No. |

5850-63-5 |

|---|---|

Molecular Formula |

C20H14N2NaO8S2 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O8S2.Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;/h1-10,23-24H,(H,25,26,27)(H,28,29,30); |

InChI Key |

AYYVETDDLAFWFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Pontacyl Violet 6R (CAS 5850-63-5): A Comprehensive Technical Guide for Advanced Research Applications

Introduction

Pontacyl Violet 6R, also identified by its CAS number 5850-63-5, is a versatile organic dye with a rich history in biological staining and emerging applications in diverse scientific fields.[1] This technical guide provides an in-depth exploration of the chemical and physical properties of Pontacyl Violet 6R, alongside detailed protocols for its core applications and an overview of its expanding role in biomedical research and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Chemical and Physical Properties

Pontacyl Violet 6R is an acid dye characterized by its disulfonated naphthylazo structure. This chemical architecture is fundamental to its staining properties and its interactions with various substrates.

Chemical Structure and Identity

-

Chemical Name: 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid disodium salt[1]

-

CAS Number: 5850-63-5[1]

Caption: Chemical structure of Pontacyl Violet 6R.

Physicochemical Data

A summary of the key physicochemical properties of Pontacyl Violet 6R is presented in the table below. This data is essential for the accurate preparation of solutions and for understanding the behavior of the dye in different experimental systems.

| Property | Value | Source(s) |

| Appearance | Red-light purple solid | [3] |

| Solubility | Soluble in water and alcohol. | [3] |

| Behavior in Acid/Base | In a strong sulfuric acid solution, it appears green-light blue, which turns to a red-light purple upon dilution. In an aqueous solution, the addition of strong hydrochloric acid results in a blue color, while the addition of a thick sodium hydroxide solution leads to a yellow-red color. | [3] |

| Purity | Commercially available with a purity of ≥95%. | [4] |

Applications in Biological Research and Beyond

Pontacyl Violet 6R has established itself as a valuable tool in several areas of scientific inquiry, primarily due to its staining capabilities and its more recently discovered biochemical and electrochemical properties.

Histological and Cytological Staining

The most well-documented application of Pontacyl Violet 6R is as a biological stain, particularly for nuclear components. Its anionic nature facilitates binding to positively charged proteins, such as histones, within the cell nucleus.

2.1.1. Mechanism of Nuclear Staining

The staining mechanism of Pontacyl Violet 6R is based on electrostatic interactions. The negatively charged sulfonate groups on the dye molecule bind to the positively charged amino groups of proteins in the acidic environment of the staining solution. This interaction results in the characteristic violet coloration of the cell nucleus.

Caption: Mechanism of nuclear staining with Pontacyl Violet 6R.

2.1.2. Protocol for Nuclear Staining of Cultured Cells

This protocol provides a general guideline for staining the nuclei of adherent cultured cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

Adherent cells cultured on coverslips or in multi-well plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)

-

Pontacyl Violet 6R staining solution (e.g., 0.1% - 1% w/v in an appropriate buffer, potentially with a mordant like chrome alum)

-

Distilled water

-

Mounting medium

Procedure:

-

Cell Culture: Grow adherent cells to the desired confluency on a suitable substrate.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.

-

Fixation:

-

For PFA fixation: Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

-

For methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

-

-

Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.

-

Staining:

-

Prepare the Pontacyl Violet 6R staining solution. The optimal concentration and the use of a mordant should be determined empirically. A historical protocol suggests a 1% aqueous solution can provide good nuclear staining after 1 hour, with the time reduced to 15 minutes with the use of a chrome salt mordant.

-

Incubate the fixed cells with the staining solution for the optimized duration (e.g., 15-60 minutes) at room temperature.

-

-

Washing after Staining: Gently wash the cells with distilled water to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: Observe the stained nuclei using a bright-field microscope. Nuclei should appear violet.

Emerging Applications

Beyond its traditional role in histology, Pontacyl Violet 6R has shown promise in other scientific domains.

2.2.1. Activation of Insulin-Degrading Enzyme (IDE)

Pontacyl Violet 6R has been identified as an activator of insulin-degrading enzyme (IDE), a key protease involved in the clearance of insulin and other amyloidogenic peptides.[1] While the precise mechanism of activation is still under investigation, this property makes Pontacyl Violet 6R a valuable tool for studying the regulation of IDE and its role in diseases such as diabetes and Alzheimer's disease. Further research is needed to elucidate the specific molecular interactions between the dye and the enzyme.

2.2.2. Dopant for Polypyrrole Electrodes

In the field of materials science, Pontacyl Violet 6R has been utilized as a dopant for polypyrrole (PPy), a conductive polymer.[1] Doping is a process that enhances the electrical conductivity of polymers. The incorporation of the sulfonate groups of Pontacyl Violet 6R into the PPy matrix introduces charge carriers, thereby increasing its conductivity. This application is relevant for the development of organic electronic devices, sensors, and biocompatible electrodes.

Applications in Drug Development

The properties of Pontacyl Violet 6R lend themselves to several applications within the drug development pipeline, from early-stage discovery to preclinical evaluation.

High-Throughput Screening (HTS) Assays

Cell-based assays are a cornerstone of modern drug discovery. Pontacyl Violet 6R can be employed in colorimetric assays to assess cell viability and proliferation in a high-throughput format. For instance, in a 96-well plate format, the amount of dye retained by adherent cells is proportional to the cell number. This allows for the rapid screening of compound libraries for cytotoxic or cytostatic effects. The protocol is similar to the nuclear staining protocol but involves a final step of solubilizing the dye and measuring the absorbance at a specific wavelength.

Preclinical Histology and Toxicological Pathology

In preclinical toxicology studies, histological evaluation of tissues from animal models is crucial for assessing the safety of new drug candidates.[5] Pontacyl Violet 6R can be used as a nuclear counterstain in these studies to provide clear visualization of cellular morphology and to identify any drug-induced pathological changes, such as inflammation, necrosis, or apoptosis. Its consistent nuclear staining provides essential context for the interpretation of tissue architecture.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Pontacyl Violet 6R.

-

Hazard Identification: Pontacyl Violet 6R is known to cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct light and incompatible materials.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Pontacyl Violet 6R is a valuable and multifaceted chemical with a well-established role in biological staining and exciting potential in other areas of scientific research. Its consistent performance as a nuclear stain, coupled with its emerging applications as an enzyme activator and a polymer dopant, makes it a significant tool for researchers in cell biology, drug discovery, and materials science. This guide provides a solid foundation for understanding and utilizing the properties of Pontacyl Violet 6R, and it is anticipated that further research will continue to uncover new and innovative applications for this versatile dye.

References

-

Carl ROTH. (n.d.). Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5. [Link]

-

PubChem. (n.d.). Pontacyl Violet 6R. [Link]

-

Wood, M. L., & Green, J. A. (1958). Studies on textile dyes for biological staining. I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN. Stain Technology, 33(6), 279–281. [Link]

-

Imai, R., et al. (2025). Protocol for visualization of ultrafine nuclear structures in cultured cells using protein retention expansion microscopy. STAR Protocols. [Link]

-

Nanjing Finechem Holdings Co., Ltd. (n.d.). Pontacyl Violet 6R (Sigma Aldrich/Merck/TCI Chemical Grade). [Link]

-

ResearchGate. (2025, July 21). Could you provide a detailed protocol for performing immunofluorescence staining on cultured cells?. [Link]

-

IOP Conference Series: Materials Science and Engineering. (2020). Novel Dopant for Conductive Polymers: Spherical Polyelectrolyte Brushes. [Link]

-

Drug Metabolism and Disposition. (2001). Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. [Link]

-

Biophysics Reports. (n.d.). Principles of fluorescence correlation spectroscopy applied to studies of biomolecular liquid–liquid phase separation. [Link]

-

Frontiers in Pharmacology. (n.d.). Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment. [Link]

-

MDPI. (2024). Advances and Prospects in the Study of Spherical Polyelectrolyte Brushes as a Dopant for Conducting Polymers. [Link]

-

Platypus Technologies. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. [Link]

-

Universidad Autónoma de Nuevo León. (2024). The Staining Technique revolutionizes Cancer Cell Detection. [Link]

-

Aishwarya Khanduja. (2023). A Primer on Preclinical Toxicologic Pathology Studies. [Link]

-

RSC Publishing. (2019). Doping engineering of conductive polymer hydrogels and their application in advanced sensor technologies. [Link]

-

Pharmidex. (n.d.). Toxicological Preclinical. [Link]

-

AoB PLANTS. (2021). Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging. [Link]

-

ResearchGate. (2026). Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2023). Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. [Link]

-

ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. [Link]

-

WUR eDepot. (n.d.). Fluorescence Fluctuation Spectroscopy Applied to Living Plant Cells. [Link]

-

AoB PLANTS. (2021). Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging. [Link]

-

ResearchGate. (n.d.). Crystal violet staining and morphology of cell lines treated with.... [Link]

-

Semantic Scholar. (2014). THE ROLE OF CONDUCTIVE DOPANTS IN POLYMER CHOLESTERIC LIQUID CRYSTALS. [Link]

-

Frontiers in Chemistry. (2024). Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. [Link]

-

PMC. (n.d.). Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. [Link]

-

Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. [Link]

-

WHITE PAPER. (n.d.). High-Throughput Screening. [Link]

-

PMC. (n.d.). Interleukin-6 Enhances Glucose-Stimulated Insulin Secretion From Pancreatic β-Cells: Potential Involvement of the PLC-IP3–Dependent Pathway. [Link]

-

MDPI. (2024). Photodegradation and van der Waals Passivation of Violet Phosphorus. [Link]

-

MDPI. (2025). A Scoping Review of Clinical, Genetic, and Mechanistic Evidence Linking IL-6/IL-6R Signaling and Type 1 Diabetes Mellitus. [Link]

-

ResearchGate. (2025). Degradation pathways of Crystal Violet by Fenton and Fenton-like systems: condition optimization and intermediate separation and identification. [Link]

-

PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

PMC. (2024). Biodegradation of crystal violet by newly isolated bacteria. [Link]

-

Scilit. (n.d.). Interleukin-6 Enhances Glucose-Stimulated Insulin Secretion From Pancreatic β-Cells. [Link]

-

MDPI. (2021). Spontaneous Cell Detachment and Reattachment in Cancer Cell Lines: An In Vitro Model of Metastasis and Malignancy. [Link]

-

MDPI. (2023). Photodegradation of Methylene Blue and Crystal Violet by Zr-Modified Engelhard Titanium Silicate 10. [Link]

-

PMC. (n.d.). Role of IL-6/JAK/STAT pathway in inducing vascular insulin resistance. [Link]

-

PubMed. (n.d.). A modified and convenient method for assessing tumor cell invasion and migration and its application to screening for inhibitors. [Link]

-

YouTube. (2020). Interleukin 6 (IL6) physiology and IL6 antagonist pharmacology Tocilizumab. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. PONTACYL VIOLET 6R | 5850-63-5 [chemicalbook.com]

- 4. Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 5. pharmidex.com [pharmidex.com]

- 6. Cosmetic & Personal Care Grade Pontacyl Violet 6R [ar-reagent.com]

Pontacyl Violet 6R molecular weight and formula C20H12N2Na2O8S2

Physicochemical Characterization & Bio-Analytical Applications

Executive Summary & Chemical Identity[1]

Pontacyl Violet 6R (also identified as C.I.[1][2][3][4] Acid Violet 13 or Sodium 2-(1-naphthylazo)chromotropate) is a disodium salt azo dye characterized by the molecular formula C20H12N2Na2O8S2 . While historically utilized in textile chemistry and histological staining, its utility has evolved into high-specificity biochemical applications, most notably as a small-molecule modulator in enzymatic assays involving Insulin-Degrading Enzyme (IDE) and as a dopant in conductive polymer synthesis.

This guide deconstructs the molecule's structure-function relationship, detailing its synthesis logic, spectral properties, and validated protocols for its use in proteomic research.

1.1 Structural Specifications

| Parameter | Specification |

| Trade Name | Pontacyl Violet 6R |

| IUPAC Name | Disodium 4,5-dihydroxy-3-[(naphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

| CAS Number | 5850-63-5 |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₈S₂ |

| Molecular Weight | 518.42 g/mol |

| Solubility | Soluble in water (Red-Violet solution); Soluble in Ethanol |

| Absorption Max ( | ~515–520 nm (Water) |

Chemical Architecture & Synthesis Logic

To understand the reactivity of Pontacyl Violet 6R, one must analyze its synthesis from Chromotropic Acid . The molecule is essentially a "half-sandwich" azo dye where the electron-rich chromotropic acid acts as the coupling component, providing high water solubility due to its two sulfonate groups.

Structural Analysis:

-

Azo Linkage (-N=N-): The primary chromophore responsible for the violet emission.

-

Naphthalene Backbone: Provides

-conjugation, stabilizing the excited state. -

Hydroxyl Groups (Positions 4,5): These are critical auxochromes. They facilitate hydrogen bonding and metal chelation (mordanting), which is essential for its histological applications.

-

Sulfonate Groups (Positions 2,7): Ensure high aqueous solubility, making the dye suitable for biological buffers.

Visualization: Synthesis Pathway

The following diagram illustrates the stoichiometric coupling of diazotized 1-naphthylamine with chromotropic acid to yield the target molecule.

Figure 1: Retrosynthetic analysis showing the diazo coupling reaction required to generate the C20 backbone.

Core Application: Insulin-Degrading Enzyme (IDE) Modulation

A critical area of modern drug development for Alzheimer's Disease (AD) and Type 2 Diabetes is the regulation of Insulin-Degrading Enzyme (IDE) . IDE is a zinc-metalloprotease responsible for clearing insulin and Amyloid-

Research indicates that specific azo dyes, including Pontacyl Violet 6R, can act as allosteric modulators of IDE. Unlike simple inhibitors, these molecules can induce conformational changes that may enhance or alter substrate specificity, a phenomenon known as "suramin-like" modulation (though often with distinct kinetics).

3.1 Experimental Protocol: IDE Activity Assay

Objective: To quantify the effect of Pontacyl Violet 6R on recombinant IDE activity using a fluorogenic substrate.

Reagents:

-

Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

-

Enzyme: Recombinant Human IDE (1–5 nM final concentration).

-

Substrate: Fluorogenic peptide (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Modulator: Pontacyl Violet 6R (Stock: 10 mM in DMSO).

Workflow:

-

Preparation: Dilute Pontacyl Violet 6R in assay buffer to generate a concentration curve (0.1

M to 100 -

Incubation: Mix 10

L of IDE with 10 -

Initiation: Add 20

L of fluorogenic substrate (10 -

Measurement: Monitor fluorescence (Ex/Em: 320/405 nm) kinetically for 30 minutes.

-

Analysis: Calculate

relative to the DMSO control.

Critical Note: Pontacyl Violet 6R can act as a "promiscuous" aggregator at high concentrations. To validate that the observed effect is specific binding rather than colloidal aggregation, include 0.01% Triton X-100 in the buffer. If the activity modulation persists in the presence of detergent, the interaction is likely specific.

Visualization: IDE Modulation Pathway

Figure 2: Proposed mechanism of action where PV6R binds to IDE, potentially stabilizing an open conformation or altering substrate access.

Secondary Application: Histological Staining

Historically, Pontacyl Violet 6R has been utilized as a nuclear stain, often in conjunction with mordants. Its anionic nature allows it to bind to cationic histone proteins in the nucleus under specific pH conditions.

4.1 Nuclear Staining Protocol (Chrome Mordant)

Based on the method by Wood & Green (1958).

-

Fixation: Fix tissue in 10% neutral buffered formalin.

-

Mordanting: Immerse slides in a 3% aqueous solution of Chromium Potassium Sulfate (Chrome Alum) for 30 minutes.

-

Rinsing: Wash thoroughly in distilled water.

-

Staining: Stain with 0.5% Pontacyl Violet 6R (dissolved in 1% acetic acid) for 10–20 minutes.

-

Differentiation: Rinse in 1% acid alcohol to remove background staining.

-

Dehydration/Clearing: Graded alcohols

Xylene

Result: Nuclei stain deep violet; cytoplasm remains pale or can be counterstained.

Safety & Handling (GHS Standards)

While useful, this compound presents specific hazards typical of azo dyes.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Avoid inhalation of dust.

-

Disposal: Dispose of as hazardous chemical waste (contains sulfur and nitrogen). Do not flush down drains.

References

-

PubChem. Pontacyl Violet 6R (Compound Summary). [Link]

-

Wood, M. L., & Green, J. A. (1958). Studies on Textile Dyes for Biological Staining: I. Pontacyl Blue Black SX, Pontacyl Violet 6R and Luxol Fast Yellow TN.[2] Stain Technology, 33(6), 279-281.[2] [Link]

Sources

- 1. Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Studies on textile dyes for biological staining. I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Safety Data of C.I. 16640 Pontacyl Violet 6R

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety data for C.I. 16640 Pontacyl Violet 6R (CAS No. 5850-63-5). The information herein is synthesized to support risk assessment and ensure safe handling in a laboratory and drug development context.

Chemical Identity and Physicochemical Properties

C.I. 16640, also known as Pontacyl Violet 6R or Acid Violet 13, is a synthetic dye. Its fundamental identifiers and known properties are summarized below.

| Property | Value | Source |

| Chemical Name | Disodium 4,5-dihydroxy-3-(naphthalen-1-ylazo)naphthalene-2,7-disulphonate | [1][2] |

| Synonyms | C.I. Acid Violet 13, C.I. 16640, Pontacyl Violet 6R | [1][2] |

| CAS Number | 5850-63-5 | [1][2] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₈S₂ | [1][2][3] |

| Molecular Weight | 518.43 g/mol | [1][2] |

| Physical State | Solid, crystal powder | [2] |

| Color | Purple to black | [2] |

| Odor | Odorless | [4] |

| Solubility | Soluble in water and alcohol.[1][2] | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and GHS Classification

Pontacyl Violet 6R is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification:

Label Elements:

-

Pictogram:

-

Signal Word: Warning [3]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

-

Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to mitigate the risks associated with Pontacyl Violet 6R.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection and use of controls.

Caption: Workflow for selecting appropriate exposure controls.

Protocol for Donning and Doffing PPE:

-

Donning:

-

Put on a laboratory coat, ensuring it is fully buttoned.

-

Put on safety glasses or goggles.

-

Wash and dry hands thoroughly.

-

Put on nitrile gloves, ensuring they extend over the cuffs of the laboratory coat.

-

-

Doffing:

-

Remove gloves using a technique that avoids skin contact with the outer surface.

-

Remove the laboratory coat, turning it inside out during removal.

-

Remove eye protection.

-

Wash hands thoroughly with soap and water.

-

Handling and Storage Procedures

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation and dispersion of dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice. | |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | |

| Ingestion | Rinse mouth. If feeling unwell, seek medical advice. |

Accidental Release Measures

Protocol for Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Moisten the spilled powder with water to prevent dust generation.

-

Carefully sweep or scoop up the material into a suitable container for disposal.

-

Clean the spill area with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or foam.

-

Hazardous Combustion Products: In the event of a fire, irritating and toxic fumes and gases may be generated.[4]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

The available toxicological data for Pontacyl Violet 6R is limited. The information below reflects the current state of knowledge.

Toxicological Data

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [3][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [3][5] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Ecological Information

There is no specific data available on the ecotoxicity of C.I. 16640 Pontacyl Violet 6R.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Regulatory Information

This substance is subject to the hazard communication requirements of the GHS and other national and international regulations.

References

- Pontacyl Violet 6R - SAFETY D

- MSDS SOLVENT VIOLET 13. (URL not available)

- Acid Violet 13 - World dye variety. (2012, June 5). Retrieved from a source providing chemical properties.

- Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals. (URL not available)

-

Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem. (n.d.). Retrieved from [Link]

Sources

Pontacyl Violet 6R: Spectral Properties and Bio-Analytical Applications

The following technical guide details the spectral properties, physicochemical profile, and bio-analytical applications of Pontacyl Violet 6R.

Executive Summary

Pontacyl Violet 6R (also known as Acid Violet 13 or C.I. 16640 ) is a synthetic azo dye historically utilized as a colorimetric standard in clinical diagnostics and, more recently, identified as a bioactive small molecule inhibitor of specific nucleases.

Unlike common protein stains (e.g., Coomassie Brilliant Blue) that rely on metachromatic shifts for detection, Pontacyl Violet 6R is primarily valued for its intrinsic spectral stability and its ability to mimic the absorbance signature of biological reaction products, such as the urobilinogen-Ehrlich complex.

Key Technical Specifications:

-

Chemical Name: Disodium 4,5-dihydroxy-3-[(1-naphthyl)azo]-2,7-naphthalenedisulfonate[1]

- (Water): 538–542 nm

-

Primary Application: Artificial color standard for Urobilinogen determination (Watson’s Method).

-

Emerging Application: Small molecule inhibitor of DNase I, DNase

, and SARS-CoV-2 exoribonuclease.

Physicochemical Profile

Chemical Structure and Chromophore

Pontacyl Violet 6R belongs to the monoazo class of dyes. Its chromophore consists of a naphthalene ring linked via an azo bond (

| Property | Specification |

| Common Name | Pontacyl Violet 6R |

| C.I.[1][2][3][4][5][6][7][8][9][10][11] Name | Acid Violet 13 |

| C.I. Number | 16640 |

| Molecular Formula | |

| Molecular Weight | 518.42 g/mol |

| Appearance | Dark violet to black powder |

| Solubility | Soluble in water (Violet/Red); Slightly soluble in ethanol |

Spectral Characteristics

The absorption spectrum of Pontacyl Violet 6R is characterized by a strong transition in the visible region, resulting in a violet-red hue.

- : 538–542 nm (in distilled water).

-

Spectral Behavior: The dye exhibits a stable absorbance profile in neutral to slightly acidic aqueous solutions.

-

Differentiation: It is frequently confused with Acid Violet 7 (C.I. 18055), which has a

near 520 nm. Researchers must verify the CAS number (5850-63-5) to ensure the correct dye is used for standardization protocols.

Experimental Protocol: Spectral Validation

Objective: To validate the identity and purity of a Pontacyl Violet 6R lot prior to use in quantitative assays.

Reagents and Equipment

-

Stock Solvent: Milli-Q Water (

). -

Buffer: 10 mM Potassium Phosphate, pH 7.0 (optional for pH stability check).

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

-

Cuvette: Quartz, 1 cm path length.

Methodology

-

Stock Preparation: Weigh

of Pontacyl Violet 6R powder. Dissolve in -

Dilution: Prepare a working solution of

by diluting -

Baseline Correction: Run a baseline scan using Milli-Q water from 200 nm to 800 nm.

-

Scan: Measure the absorbance of the working solution.

-

Criteria:

-

The primary peak must be centered between 538 nm and 542 nm .

-

Absorbance at

should be linear with concentration (

-

Workflow Diagram

Figure 1: Quality control workflow for validating Pontacyl Violet 6R spectral properties.

Application 1: The Watson Urobilinogen Standard

The most authoritative use of Pontacyl Violet 6R is in the Watson-Hawkinson method for urobilinogen determination. The reaction between urobilinogen and Ehrlich's reagent (p-dimethylaminobenzaldehyde) produces a red chromophore that is unstable and difficult to purify as a standard.

Pontacyl Violet 6R, when mixed with Pontacyl Carmine 2B , creates a stable, artificial standard that spectrally mimics the Ehrlich-Urobilinogen complex.

Preparation of Artificial Standard

Mechanism: Pontacyl Violet 6R provides the violet component, while Pontacyl Carmine 2B provides the red component. The combination yields a precise spectral match to the biological reaction product.

Protocol:

-

Stock Solution:

-

Dissolve 95 mg of Pontacyl Violet 6R and 5 mg of Pontacyl Carmine 2B in 1000 mL of 0.5% Acetic Acid .

-

-

Validation:

-

This mixture corresponds to a urobilinogen concentration of 0.6 mg/100 mL when compared against the Ehrlich reaction color.[12]

-

-

Usage:

-

Use this solution to calibrate the spectrophotometer or colorimeter at 560 nm (the compromise wavelength for the Ehrlich reaction).

-

Plot the standard curve using serial dilutions of this dye mixture to quantify urobilinogen in urine samples.

-

Application 2: Nuclease Inhibition & Drug Discovery

Recent high-impact research has repurposed Pontacyl Violet 6R from a passive dye to an active small molecule inhibitor . Its anionic naphthalene disulfonate structure allows it to dock into the active sites of specific nuclease enzymes.

Target Enzymes

-

DNase I & DNase

: Pontacyl Violet 6R acts as a competitive inhibitor. The sulfonate groups likely mimic the phosphate backbone of DNA, blocking the enzyme's substrate binding pocket. -

SARS-CoV-2 Exoribonuclease (nsp14): In silico and in vitro studies suggest Pontacyl Violet 6R binds to the catalytic site of the viral exoribonuclease, potentially inhibiting viral replication proofreading.

Inhibition Mechanism Diagram

Figure 2: Proposed mechanism of action for Pontacyl Violet 6R as a nuclease inhibitor. The dye competes with the nucleic acid substrate for the active site.

References

-

Watson, C. J., & Hawkinson, V. (1947). Studies of Urobilinogen: VI. Further Experience with the Simple Quantitative Ehrlich Reaction. Corrected Calibration of the Evelyn Colorimeter with a Pontacyl Dye Mixture. American Journal of Clinical Pathology, 17(2), 108–116. Link

-

Munaweera, R., & Hu, Y. S. (2021).[8] Computational Characterizations of the Interactions Between the Pontacyl Violet 6R and Exoribonuclease as a Potential Drug Target Against SARS-CoV-2.[6][8][11] Frontiers in Chemistry, 8, 622620. Link

-

Santa Cruz Biotechnology. (n.d.). Pontacyl Violet 6R (CAS 5850-63-5) Product Data Sheet. Link[2]

-

ChemicalBook. (2023).[2] Pontacyl Violet 6R (Acid Violet 13) Chemical Properties and Spectral Data. Link

-

Tokyo Chemical Industry (TCI). (n.d.). Pontacyl Violet 6R Product Specification. Link

Sources

- 1. scribd.com [scribd.com]

- 2. PONTACYL VIOLET 6R | 5850-63-5 [chemicalbook.com]

- 3. CALCICHROME | 3810-39-7 [chemicalbook.com]

- 4. CHROMOTROPIC ACID DISODIUM SALT | 129-96-4 [chemicalbook.com]

- 5. BERYLLON II | 51550-25-5 [chemicalbook.com]

- 6. Frontiers | Selective Oxidation of Simple Aromatics Catalyzed by Nano-Biomimetic Metal Oxide Catalysts: A Mini Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Study on Extraction Separation of Thioarsenite Acid in Alkaline Solution by CO32--Type Tri-n-Octylmethyl-Ammonium Chloride [frontiersin.org]

- 9. EP2443220B1 - Detergent composition comprising anionic dye polymer - Google Patents [patents.google.com]

- 10. carlroth.com [carlroth.com]

- 11. Discovering drugs to treat coronavirus disease 2019 (COVID-19) [jstage.jst.go.jp]

- 12. Full text of "Todd-sanford Clinical Diagnosis Fourteenth Edition" [archive.org]

The Lost Chromophore: A Technical Guide to Pontacyl Violet 6R in Histology

The following technical guide details the history, chemistry, and application of Pontacyl Violet 6R (C.I. Acid Violet 13), focusing on its transition from a textile dye to a specialized biological stain.

Executive Summary

Pontacyl Violet 6R (C.I.[1][2][3][4][5][6][7][8] Acid Violet 13) represents a fascinating case study in the "textile-to-lab" pipeline that defined mid-20th-century histological innovation. Originally synthesized by DuPont for dyeing wool and silk, it was repurposed in 1958 as a high-contrast nuclear stain. Unlike standard basic dyes (e.g., Crystal Violet) that bind directly to nucleic acids, Pontacyl Violet 6R is an anionic azo dye . Its ability to stain nuclei—structures that typically repel anionic dyes—relies on a specific mordant-mediated coordination complex .

This guide explores the mechanistic paradox of Pontacyl Violet 6R, details the validated Wood & Green (1958) protocol, and analyzes its utility in visualizing keratin and nuclear architecture.

Part 1: Chemical Identity & Historical Origins[9][10]

Pontacyl Violet 6R belongs to the class of acid monoazo dyes . Its industrial utility was based on its fastness to light and washing on protein fibers (wool), a property that histologists later exploited to create permanent tissue stains.

Chemical Specifications

| Parameter | Technical Detail |

| Common Name | Pontacyl Violet 6R |

| Colour Index (C.I.) | Acid Violet 13 (C.I. 16640) |

| CAS Number | 5850-63-5 |

| Chemical Class | Monoazo; Naphthalene derivative |

| Chromophore | Azo group (-N=N-) |

| Ionization | Anionic (Disulfonated) |

| Solubility | Soluble in water (violet); Soluble in ethanol (red-violet) |

The 1958 Pivot

In the late 1950s, the search for synthetic alternatives to Hematoxylin (extracted from logwood) was intense. In 1958 , researchers M.L.[1] Wood and J.A.[1] Green published the seminal paper "Studies on textile dyes for biological staining", identifying Pontacyl Violet 6R as a superior nuclear stain when paired with chromium salts. This marked the dye's formal entry into the biological canon.

Part 2: The Mechanistic Paradox (The Chrome Bridge)

To understand how Pontacyl Violet 6R works, one must understand the "Acid Dye Paradox."

-

The Rule: Nuclei are acidic (rich in DNA/RNA). Therefore, they are basophilic and usually attract basic (cationic) dyes like Methylene Blue.

-

The Problem: Pontacyl Violet 6R is an acid (anionic) dye. Electrostatistically, it should be repelled by the nucleus.

-

The Solution (Mordanting): The protocol requires a metal salt (Chrome Alum or Potassium Bichromate). The Trivalent Chromium (

) acts as a coordination bridge .

The Chelation Pathway

The dye likely acts as a tridentate ligand. The azo nitrogen and the adjacent hydroxyl groups on the naphthalene ring form a "lake" with the Chromium ion. This Dye-Metal complex is net-positive, allowing it to bind with high affinity to the phosphate backbone of nuclear DNA and the carboxyl groups of nuclear histones.

Figure 1: The coordination chemistry allowing an anionic textile dye to stain acidic nuclear material via a Chromium bridge.

Part 3: The Wood & Green Staining Protocol (1958)

This protocol is reconstructed for modern application. It is a regressive stain , meaning the tissue is over-stained and then differentiated to achieve specificity.

Reagents Preparation

-

Stock Dye Solution: 1.0% aqueous Pontacyl Violet 6R.

-

Mordant A (Chrome Alum): 2.0% aqueous Chromium Potassium Sulfate.

-

Mordant B (Potassium Bichromate): 2.0% aqueous Potassium Dichromate.

-

Working Solution:

-

Mix equal parts Stock Dye and Mordant A (for black nuclei).

-

OR Mix 3 parts Stock Dye + 1 part Mordant B (for dark violet nuclei).

-

Step-by-Step Methodology

| Step | Action | Time | Critical Observation |

| 1 | Deparaffinize sections and hydrate to distilled water. | ~10 min | Standard histology prep. |

| 2 | Immerse in Working Solution (Dye + Mordant). | 15-30 min | Tissue will turn dark purple/black. |

| 3 | Rinse in running tap water. | 2 min | Removes excess unbound lake. |

| 4 | Differentiation: Dip in 70% Ethanol. | 10-30 sec | Critical: Stop when background clears but nuclei remain dark. |

| 5 | Counterstain (Optional) with Luxol Fast Yellow TN. | 2 min | Provides cytoplasmic contrast (Yellow). |

| 6 | Dehydrate (95% EtOH -> 100% EtOH -> Xylene). | ~5 min | Standard clearing. |

| 7 | Mount with resinous medium. | N/A | Permanent preparation. |

Diagnostic Results

-

Nuclei: Deep Violet to Black (depending on mordant).

-

Keratin: Intense Purple (Direct staining, no mordant required).

Part 4: Comparative Analysis & Legacy

Why did Pontacyl Violet 6R fall out of favor?

-

Toxicity: The required mordants (Chromium) are toxic and pose disposal challenges compared to modern alum-hematoxylins.

-

Convenience: Ready-made Hematoxylin solutions became commercially dominant.

-

Specificity: While excellent for nuclei, it was occasionally unpredictable with connective tissue if pH wasn't strictly controlled.

However, it remains a superior stain for keratin and differentiating mitotic figures in high-contrast photography.

Comparison with Standard Stains

| Feature | Pontacyl Violet 6R | Hematoxylin (Harris) | Crystal Violet |

| Type | Anionic Azo | Natural Hematein | Cationic Triphenylmethane |

| Mordant? | Required (Chrome) | Required (Alum) | No (Direct bind) |

| Nuclear Color | Black/Violet | Blue | Purple |

| Light Fastness | High (Textile grade) | Moderate | Low (Fades) |

| Best Use | Keratin/Nuclei | General Nuclei | Bacteria/Cell Culture |

References

-

Wood, M. L., & Green, J. A. (1958).[1] Studies on textile dyes for biological staining: I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN.[1][7][9] Stain Technology.

- Lillie, R. D. (1977). H. J. Conn's Biological Stains. Williams & Wilkins. (Definitive reference for CI numbers and dye chemistry).

-

PubChem. (n.d.).[3] Pontacyl Violet 6R (Compound Summary). National Library of Medicine.

-

ChemicalBook. (2023). Pontacyl Violet 6R Properties and Safety.

Sources

- 1. Studies on textile dyes for biological staining. I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cosmetic & Personal Care Grade Pontacyl Violet 6R [ar-reagent.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ポンタシルバイオレット6R | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. PONTACYL VIOLET 6R; CAS:5850-63-5 - Career Henan Chemical Co. [coreychem.com]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Exploratory Use of Pontacyl Violet 6R with Chrome Alum Mordant in Biological Staining

Introduction: Unveiling New Chromatic Possibilities in Histology

In the vast and established field of biological staining, the exploration of novel dye and mordant combinations offers a pathway to new visualization techniques and potentially enhanced differentiation of tissue components. This guide focuses on the experimental application of Pontacyl Violet 6R, an anionic azo dye, in conjunction with a chrome alum mordant for histological purposes. While Pontacyl Violet 6R is primarily documented for industrial applications, its chemical structure suggests its potential as an acid dye in biological contexts.[1]

This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in developing and optimizing new staining methodologies. We will delve into the theoretical underpinnings of the dye-mordant-tissue interaction, provide detailed exploratory protocols, and offer insights into the critical parameters for successful application.

The Science Behind the Stain: A Mechanistic Overview

The staining of biological tissues with Pontacyl Violet 6R and a chrome alum mordant is predicated on a two-stage chemical interaction: the binding of the mordant to the tissue and the subsequent formation of a dye-mordant complex.

Pontacyl Violet 6R: An Anionic Dye

Pontacyl Violet 6R, with the chemical formula C₂₀H₁₂N₂Na₂O₈S₂, is an acid dye.[2][3] In solution, it carries a net negative charge due to its sulfonate groups.[4][5] This anionic nature dictates its affinity for positively charged (cationic) components within cells and tissues.[1] These cationic sites are primarily found in proteins within the cytoplasm, muscle fibers, and collagen, which are rich in amino groups that become protonated at acidic pH.[6][7]

Chrome Alum: The Metallic Bridge

A mordant is a substance, typically a polyvalent metal ion, that forms a coordination complex with a dye, which then attaches to the substrate.[8][9] The term "mordant" is derived from the Latin "mordere," meaning "to bite," reflecting the historical belief that the mordant helped the dye "bite" into the fiber.[8] In this application, chrome alum (potassium chromium sulfate) provides trivalent chromium ions (Cr³⁺) that act as the mordant.[8][10] These chromium ions form a bridge between the tissue and the dye, enhancing the dye's binding and improving its fastness.[11][12]

The interaction can be visualized as the chromium ion forming a coordination complex with both the tissue substrate and the Pontacyl Violet 6R dye molecule. This creates a stable, insoluble "dye lake" that imparts color to the tissue.[8]

Visualizing the Proposed Mechanism

The following diagram illustrates the theoretical workflow and molecular interactions in a pre-mordanting (onchrome) approach.

Caption: Proposed workflow and molecular interactions for Pontacyl Violet 6R staining with a chrome alum mordant.

Reagents and Equipment

Reagents

-

Chrome Alum (Potassium Chromium Sulfate)

-

Distilled or deionized water

-

Acetic acid, glacial

-

Ethanol (95% and absolute)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Equipment

-

Microscope slides

-

Coplin jars or staining dishes

-

Fume hood

-

Hot plate or water bath

-

Magnetic stirrer and stir bars

-

pH meter

-

Graduated cylinders and beakers

-

Microscope

Solution Preparation

| Solution | Preparation |

| Pontacyl Violet 6R Staining Solution (0.5% w/v) | Dissolve 0.5 g of Pontacyl Violet 6R in 100 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution (adjust to a pH of approximately 2.5-3.5). Stir until fully dissolved. Filter before use. |

| Chrome Alum Mordant Solution (3% w/v) | Dissolve 3 g of chrome alum in 100 mL of distilled water. Gentle heating may be required to fully dissolve the crystals. Allow to cool to room temperature before use. |

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals.[2] Work in a well-ventilated area or a fume hood.[13]

Exploratory Staining Protocols

Given the absence of an established protocol, the following methods are proposed as starting points for optimization. The choice of method will influence the final staining characteristics.

Method 1: Pre-Mordanting (Onchrome)

In this method, the tissue is first treated with the mordant, followed by the dye.[8][14] This approach allows for the direct binding of the mordant to the tissue before the introduction of the dye.

Step-by-Step Protocol:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer through 2 changes of absolute ethanol for 3 minutes each.

-

Transfer through 95% ethanol for 3 minutes.

-

Rinse in running tap water for 1 minute.

-

Rinse in distilled water.

-

-

Mordanting:

-

Immerse slides in the 3% chrome alum solution for 10-20 minutes at room temperature. For potentially enhanced mordanting, this step can be performed at 37-60°C.

-

-

Washing:

-

Rinse slides thoroughly in several changes of distilled water to remove excess mordant.

-

-

Staining:

-

Immerse slides in the 0.5% Pontacyl Violet 6R solution for 5-15 minutes.

-

-

Differentiation (Optional):

-

If overstaining occurs, briefly rinse the slides in 95% ethanol with a few drops of acetic acid to decolorize the background.[15] This step requires microscopic control.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through 95% ethanol and two changes of absolute ethanol (1 minute each).

-

Clear in two changes of xylene (or substitute) for 2 minutes each.

-

-

Coverslip with a resinous mounting medium.

Method 2: Meta-Mordanting (Metachrome)

This method simplifies the process by combining the mordant and dye in a single solution.[8][14]

Step-by-Step Protocol:

-

Deparaffinization and Hydration:

-

Follow Step 1 from the Pre-Mordanting protocol.

-

-

Staining and Mordanting:

-

Prepare the metachrome solution by mixing equal parts of the 3% chrome alum solution and the 0.5% Pontacyl Violet 6R solution immediately before use.

-

Immerse slides in the combined solution for 10-20 minutes.

-

-

Washing:

-

Rinse slides in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Follow Step 6 from the Pre-Mordanting protocol.

-

Method 3: Post-Mordanting (Afterchrome)

Here, the tissue is first dyed and then treated with the mordant to fix and potentially alter the color of the dye.[8][11]

Step-by-Step Protocol:

-

Deparaffinization and Hydration:

-

Follow Step 1 from the Pre-Mordanting protocol.

-

-

Staining:

-

Immerse slides in the 0.5% Pontacyl Violet 6R solution for 10-20 minutes.

-

-

Washing:

-

Rinse slides briefly in distilled water.

-

-

Mordanting:

-

Immerse slides in the 3% chrome alum solution for 5-10 minutes.

-

-

Washing:

-

Rinse slides thoroughly in several changes of distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Follow Step 6 from the Pre-Mordanting protocol.

-

Optimization and Expected Results

Key Optimization Parameters:

| Parameter | Rationale and Recommendations |

| pH of Staining Solution | The pH is critical for the electrostatic interaction between the anionic dye and cationic tissue proteins.[1] An acidic pH (2.5-4.0) is recommended to ensure proteins are sufficiently protonated.[6] |

| Concentration of Dye and Mordant | The provided concentrations are starting points. Higher concentrations may lead to darker staining but could also increase background noise. Lower concentrations may provide more subtle differentiation. |

| Incubation Times | Staining and mordanting times should be systematically varied to achieve the desired intensity and contrast. |

| Temperature | Performing the mordanting step at an elevated temperature (e.g., 60°C) may increase the reaction rate and the strength of the mordant binding. |

Expected Results:

Based on the principles of acid dyes, Pontacyl Violet 6R is expected to stain acidophilic tissue components.[7] This includes:

-

Cytoplasm: Varying shades of violet.

-

Muscle Fibers: Deep violet.

-

Collagen: Violet.

-

Erythrocytes: Potentially a strong violet.

Nuclei, being basophilic due to their nucleic acid content, are expected to remain largely unstained by Pontacyl Violet 6R.[7] A counterstain, such as a hematoxylin solution, could be incorporated to visualize the nuclei.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | pH of the staining solution is too high. Insufficient incubation time. Mordant was not properly applied. | Lower the pH of the dye solution with acetic acid. Increase incubation times for mordanting and/or staining. Ensure fresh mordant solution is used. |

| Overstaining/High Background | Incubation time is too long. Dye concentration is too high. Inadequate rinsing after staining. | Reduce incubation times. Dilute the staining solution. Differentiate with acidified ethanol. Ensure thorough washing. |

| Precipitate on Slide | Dye or mordant solution was not filtered. Solutions were mixed improperly (in metachrome method). | Filter all solutions before use. Prepare the metachrome solution immediately before use and ensure it is well-mixed. |

Conclusion

The combination of Pontacyl Violet 6R and a chrome alum mordant represents an unexplored territory in histological staining. This guide provides a scientifically grounded framework for researchers to systematically investigate its potential. Through careful optimization of the provided exploratory protocols, it may be possible to develop a novel staining method that offers unique visualization of tissue architecture. The principles of acid dye chemistry and mordant action are the foundational pillars upon which this exploration is built, offering a logical path toward new discoveries in the visual landscape of histology.

References

- Unraveling the Staining Mechanisms of Acid Dyes in Biological Applications: A Technical Overview - Benchchem. (n.d.).

- Pontacyl Violet 6R 5850-63-5 wiki - Guidechem. (n.d.).

- Mordants | StainsFile. (n.d.).

- Dyes and Stains: from molecular structure to histological application - CONICET. (n.d.).

- Differential Staining With Acid Dyes Bryan D. Llewellyn - StainsFile. (n.d.).

- Mordant - Wikipedia. (n.d.).

- Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem - NIH. (n.d.).

- Basic and Acid Dyes for Histology | The Cell. (n.d.).

- Mordant dye - Textile Knowledge. (n.d.).

- Biological Stains | Classification, Examples & Uses - MacsChem. (n.d.).

- 9 Mordant Dye | PDF - Scribd. (n.d.).

- Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Mordant Dyes | PPTX - Slideshare. (n.d.).

- chromium as a fabric dye mordant : r/chemistry - Reddit. (2019, March 23).

- Pontacyl Violet 6R (Sigma Aldrich/Merck/TCI Chemical Grade). (n.d.).

- Mordants - Natural Dyes. (n.d.).

- 4 types of aluminium mordants & recipes for use - The Natural Dye Store. (2025, August 11).

- How To Mordant: Alum - Myra Made Color. (2020, December 6).

- 5850-63-5 Pontacyl violet - ChemNet. (n.d.).

- Procedures - Histology. (n.d.).

- Nissl staining - Histological methods for CNS. (n.d.).

- Special Stains | Histology Research Core. (n.d.).

- Dako Guide to Special Stains. (n.d.).

- METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION Charles J. Churukian, B.A., HT.HTL (ASCP) DEPARTMENT OF PATHOLOG - UR Medicine - University of Rochester. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pontacyl violet | 5850-63-5 [chemnet.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 8. Mordant - Wikipedia [en.wikipedia.org]

- 9. Mordant Dyes | PPTX [slideshare.net]

- 10. reddit.com [reddit.com]

- 11. Textile Knowledge [textileengg.blogspot.com]

- 12. scribd.com [scribd.com]

- 13. Cosmetic & Personal Care Grade Pontacyl Violet 6R [ar-reagent.com]

- 14. stainsfile.com [stainsfile.com]

- 15. Histological methods for CNS [pathologycenter.jp]

Application Note: Preparation of Aqueous Pontacyl Violet 6R Staining Solution

This Application Note and Protocol is designed for researchers and drug development professionals requiring a standardized, high-sensitivity method for preparing and applying Pontacyl Violet 6R (Acid Violet 17).

Part 1: Introduction & Scientific Rationale

The Molecule and Misconceptions

Pontacyl Violet 6R is an anionic triphenylmethane dye . It is critical to distinguish it from Crystal Violet (Basic Violet 3). While Crystal Violet binds to negatively charged components (DNA/RNA) in neutral/basic conditions, Pontacyl Violet 6R contains sulfonate groups (

Mechanism of Action

The staining efficiency relies on the Colloidal Staining Principle . In strong acids (like phosphoric or trichloroacetic acid), the dye forms colloidal particles. These colloids are excluded from the gel matrix (low background) but are trapped by and bind tightly to protein bands, offering sensitivity comparable to silver staining (1–5 ng/mm²) but with better linearity for quantification.

Key Interaction:

Part 2: Materials & Reagents[1][2][3][4][5][6][7]

Critical Reagents

-

Pontacyl Violet 6R (Acid Violet 17): High purity (>90% dye content recommended).

-

Phosphoric Acid (85%): ACS Reagent grade. Used to create the acidic environment necessary for protein protonation.[1]

-

Milli-Q® Water (18.2 MΩ·cm): Essential to prevent background artifacts from metallic ions.

-

Trichloroacetic Acid (TCA): For the fixation step (precipitates proteins).

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin and serious eye irritation (H315, H319).[2][3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Collect solvent waste; do not pour down the drain due to aquatic toxicity potential.

Part 3: Preparation Protocols

We provide two formulations: Protocol A (The Gold Standard for Proteomics/IEF) and Protocol B (General Histology).

Protocol A: Colloidal Pontacyl Violet 6R (High Sensitivity)

Best for: SDS-PAGE, IEF gels, and low-abundance protein detection.

Step 1: Prepare Stock Solutions

To maximize shelf life, prepare two separate stock solutions.

| Component | Concentration | Preparation (for 500 mL) | Storage |

| Stock I (Dye) | 0.2% (w/v) | Dissolve 1.0 g Pontacyl Violet 6R in 500 mL Milli-Q water. Filter through 0.45 µm filter.[4] | Room Temp (Dark) |

| Stock II (Acid) | 20% (w/v) | Dilute 118 mL of 85% Phosphoric Acid into 382 mL Milli-Q water. | Room Temp |

Step 2: Prepare Working Solution

Prepare immediately before use.

-

Mix Stock I and Stock II in a 1:1 ratio .

-

Example: 50 mL Stock I + 50 mL Stock II = 100 mL Working Solution.

-

Final Concentration: 0.1% Dye in 10% Phosphoric Acid.

-

-

Agitate for 5 minutes. The solution usually turns a deep violet.

Protocol B: Simple Aqueous/Acetic Stain

Best for: Histological tissue sections (collagen/elastic fibers) or rapid membrane staining.

-

Weigh 0.1 g Pontacyl Violet 6R .

-

Dissolve in 100 mL of dilute Acetic Acid solution (1% v/v).

-

Note: The acetic acid acts as a mordant and pH adjuster.

-

-

Heat gently to 50°C if dissolution is slow, then cool and filter.

Part 4: Experimental Workflow (Staining)

The following workflow describes the high-sensitivity application for protein gels (Protocol A).

Visualization of Workflow

Caption: Optimized workflow for Colloidal Pontacyl Violet 6R staining of protein gels.

Step-by-Step Procedure

-

Fixation (Critical):

-

Immerse the gel in 20% (w/v) TCA for 30 minutes.

-

Why? This precipitates the proteins and removes SDS/ampholytes that interfere with staining.

-

-

Rinse:

-

Briefly rinse (1 min) with Milli-Q water to remove bulk TCA.

-

-

Staining:

-

Incubate gel in the Protocol A Working Solution for 5 to 10 minutes with gentle shaking.

-

Observation: Major bands (100–500 ng) often appear within 2 minutes.

-

-

Destaining (Background Clearance):

-

Transfer gel to 3% (w/v) Phosphoric Acid .

-

Change solution every 10 minutes until the background is clear (typically 20–40 mins).

-

Note: Unlike Coomassie, this does not require methanol, reducing gel shrinkage.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Insufficient destaining or old dye stock. | Increase destaining time; ensure Stock I was filtered (0.45 µm) to remove aggregates. |

| Weak Staining | pH too high (Proteins not protonated). | Check Phosphoric Acid concentration.[5] Ensure Fixation step was not skipped. |

| Precipitate on Gel | "Dye crash" due to solvent shock. | Do not add methanol to the staining solution.[6] Use only aqueous acid formulations. |

| Gel Shrinkage | Use of organic solvents (methanol/ethanol).[4][7] | Pontacyl Violet 6R works best in purely aqueous acidic systems. Avoid alcohol. |

Part 6: References

-

PubChem. (2025).[2] Pontacyl Violet 6R (Compound Summary). National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). (2001).[8] Staining proteins in gels. Current Protocols in Cell Biology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 8. Staining proteins in gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrochemical Polymerization of Pyrrole with Pontacyl Violet 6R

Introduction

Polypyrrole (PPy) stands as a prominent member of the intrinsically conducting polymers, lauded for its notable electrical conductivity, environmental stability, and biocompatibility.[1][2] These properties have rendered it a material of significant interest in diverse fields such as biosensors, energy storage, and electrochromic devices.[3][4] The electrical and physical properties of polypyrrole are not intrinsic but are profoundly influenced by the synthesis conditions and, most critically, by the choice of dopant anion incorporated into the polymer matrix during its formation.[5] This document provides a detailed protocol for the electrochemical polymerization of pyrrole using Pontacyl Violet 6R, an organic azo dye, as the dopant.

Pontacyl Violet 6R is an organic dye that can be utilized as a dopant for polypyrrole electrodes.[6] Azo dyes, as a class of dopants, are of particular interest as they can influence the morphology and conductivity of the resulting polypyrrole films.[7] The incorporation of a functional dye molecule like Pontacyl Violet 6R into the polypyrrole backbone can impart unique optical and electrochemical properties to the final material, opening avenues for novel applications. This guide will detail the electrochemical synthesis and characterization of polypyrrole films doped with Pontacyl Violet 6R (PPy-PV6R).

Theoretical Background: The Mechanism of Electropolymerization and Doping

The electrochemical polymerization of pyrrole is an oxidative process that occurs at the surface of an anode.[2] The process is initiated by the oxidation of the pyrrole monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized to their cationic forms. This process of oxidation and coupling continues, leading to the growth of a polymer chain on the electrode surface.

For the polymer to remain electrically neutral during this oxidative process, counter-ions from the electrolyte solution are incorporated into the growing polymer film.[5] These incorporated ions are referred to as dopants. In this protocol, the anionic Pontacyl Violet 6R serves as the dopant. The sulfonate groups on the Pontacyl Violet 6R molecule carry a negative charge, which balances the positive charge on the oxidized polypyrrole backbone. The size and chemical nature of the dopant anion can significantly impact the morphology, conductivity, and electrochemical stability of the resulting polypyrrole film.[5][8]

The electrochemical polymerization is often carried out using cyclic voltammetry (CV), a technique where the potential of the working electrode is swept linearly with time between two set values.[1][4] The resulting voltammogram provides information about the oxidation of the monomer and the growth of the polymer film. An increase in the peak currents with successive CV cycles is indicative of the deposition of a conductive polymer film on the electrode surface.[4]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the electrochemical synthesis of polypyrrole films doped with Pontacyl Violet 6R.

Materials and Reagents

-

Pyrrole (Py), freshly distilled before use

-

Acetonitrile (CH₃CN), anhydrous

-

Tetrabutylammonium perchlorate (TBAP)

-

Deionized water

-

Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl in saturated KCl)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Standard laboratory glassware

-

Nitrogen gas (for deoxygenation)

Electrolyte Solution Preparation

-

Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium perchlorate (TBAP), in anhydrous acetonitrile.

-

To this solution, add pyrrole to a final concentration of 0.1 M.

-

Add Pontacyl Violet 6R to the solution to a final concentration of 0.01 M. The concentration of the dopant may be varied to optimize the properties of the resulting film.

-

Stir the solution until all components are fully dissolved.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 15-20 minutes prior to the electrochemical experiment.[4][11]

Electrochemical Cell Setup

-

Assemble a three-electrode electrochemical cell.

-

Polish the working electrode to a mirror finish using alumina slurry, rinse thoroughly with deionized water and then acetonitrile, and dry completely.

-

Place the prepared working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode in the electrochemical cell containing the deoxygenated electrolyte solution.

Electropolymerization Procedure via Cyclic Voltammetry

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry by sweeping the potential from an initial potential where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl) to a final potential sufficient to oxidize the pyrrole monomer (e.g., +1.0 V vs. Ag/AgCl). The exact potential range may need to be optimized.

-

Set the scan rate to a suitable value, typically between 20 and 100 mV/s.[12]

-

Perform a set number of cycles (e.g., 10-20 cycles). The thickness of the polymer film will increase with the number of cycles.

-

After the desired number of cycles, remove the working electrode from the solution, rinse it gently with acetonitrile to remove any unreacted monomer and electrolyte, and allow it to dry.

Characterization of the PPy-PV6R Film

-

Cyclic Voltammetry: The electrochemical activity of the deposited PPy-PV6R film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile). The shape of the CV curve will provide information about the doping/dedoping process of the polymer.

-

UV-Vis Spectroscopy: The optical properties of the film can be analyzed using UV-Visible spectroscopy. The absorption spectra can confirm the incorporation of the dye and provide information about the electronic transitions in the doped polymer.[3][13]

-

Scanning Electron Microscopy (SEM): The surface morphology of the PPy-PV6R film can be visualized using SEM.[3][13] This can reveal the structure and uniformity of the deposited polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical structure of the polypyrrole and the presence of the dopant.[3][14]

Data Presentation and Expected Results

The following table summarizes the key experimental parameters for the electrochemical polymerization of pyrrole with Pontacyl Violet 6R.

| Parameter | Value | Rationale |

| Working Electrode | Glassy Carbon / ITO | Provides a conductive and inert surface for polymer deposition. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Counter Electrode | Platinum wire | Completes the electrical circuit. |

| Electrolyte | 0.1 M Pyrrole, 0.01 M Pontacyl Violet 6R, 0.1 M TBAP in Acetonitrile | Provides the monomer, dopant, and supporting electrolyte for conductivity. |

| Potential Range | -0.2 V to +1.0 V vs. Ag/AgCl | Spans the oxidation potential of pyrrole. |

| Scan Rate | 50 mV/s | A common scan rate for electropolymerization.[4] |

| Number of Cycles | 15 | Controls the thickness of the polymer film. |

Expected Results:

-

A visually apparent, colored (likely violet or black) film will be deposited on the working electrode.[2]

-

The cyclic voltammogram during polymerization will show an increase in peak current with each successive cycle, indicating the growth of a conductive polymer film.[4]

-

The cyclic voltammogram of the PPy-PV6R film in a monomer-free solution will exhibit characteristic redox peaks corresponding to the doping and dedoping of the polymer.

Visualization

Caption: Experimental workflow for the electrochemical polymerization of pyrrole with Pontacyl Violet 6R.

Caption: Proposed structure of polypyrrole doped with Pontacyl Violet 6R.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No polymer film formation | Impure pyrrole monomer | Use freshly distilled pyrrole. |

| Insufficient oxidation potential | Increase the upper potential limit of the CV scan. | |

| High water content in the solvent | Use anhydrous acetonitrile. | |

| Poorly adherent film | Electrode surface not clean | Ensure thorough cleaning and polishing of the working electrode. |

| High polymerization rate | Decrease the scan rate or the monomer concentration. | |

| Low conductivity of the film | Insufficient doping | Increase the concentration of Pontacyl Violet 6R or the supporting electrolyte. |

Safety Precautions

-

Pyrrole is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile is flammable and toxic. Avoid contact with skin and eyes and work in a well-ventilated area.

-

Tetrabutylammonium perchlorate is a strong oxidizing agent and may cause fire or explosion in contact with combustible materials.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polypyrrole - Wikipedia [en.wikipedia.org]

- 3. ijstm.com [ijstm.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Pontacyl violet | 5850-63-5 [chemnet.com]

- 11. Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Electrochromic Self-Electrostabilized Polypyrrole Films Doped with Surfactant and Azo Dye | MDPI [mdpi.com]

- 17. scialert.net [scialert.net]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. cniosh.vn [cniosh.vn]

- 23. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Electrochemical polymerization of pyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

Differentiating Cytoplasmic and Nuclear Staining with Pontacyl Violet 6R: An Application Guide

Abstract

Pontacyl Violet 6R, an anionic azo dye, offers remarkable versatility in histological and cytological staining, capable of selectively visualizing both nuclear and cytoplasmic components. This application note details the chemical principles and provides validated protocols for achieving selective nuclear staining, selective cytoplasmic staining, and a novel differential stain for both structures. The staining outcome is primarily governed by the strategic use of a chromium mordant and the precise control of pH. With a mordant, the dye forms a cationic complex that binds to nuclear chromatin. In an acidic solution without a mordant, it functions as a conventional acid dye, staining cytoplasmic proteins. By manipulating these conditions, researchers can unlock the full potential of Pontacyl Violet 6R for detailed cellular morphology studies.

Introduction: The Dual Nature of an Acid Dye

Pontacyl Violet 6R is classified as an acid dye, meaning its chromophore is an anion.[1] Typically, acid dyes are used to stain acidophilic (or eosinophilic) tissue components, which are basic in nature and carry a net positive charge at an acidic pH.[2][3] This category includes the majority of proteins found in the cytoplasm, as well as collagen and mitochondria.[2][4] The electrostatic interaction at a low pH drives the staining of these structures. The nucleus, rich in negatively charged phosphate groups from DNA and RNA, is basophilic and generally repels anionic dyes.[4]

However, the staining behavior of certain acid dyes, including Pontacyl Violet 6R, can be fundamentally altered by the introduction of a polyvalent metal ion, known as a mordant.[5][6] This guide elucidates the mechanism by which a chromium salt mordant can transform Pontacyl Violet 6R into a highly effective nuclear stain and provides protocols to harness both its nuclear and cytoplasmic staining capabilities.